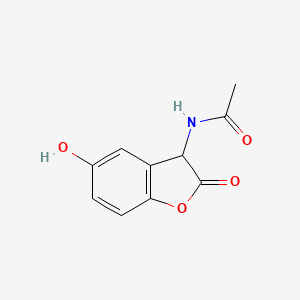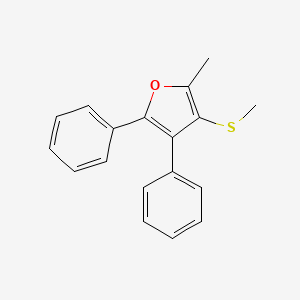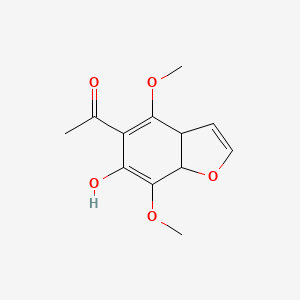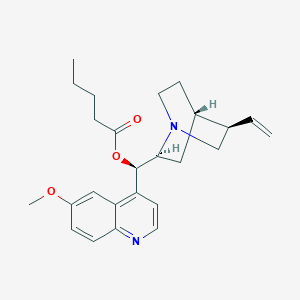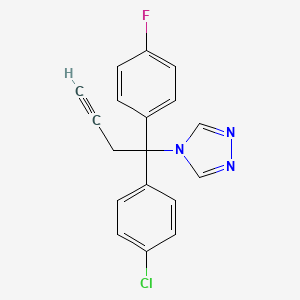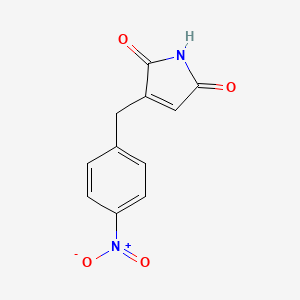
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a chemical compound with the molecular formula C22H34N2O and a molecular weight of 342.51816 . This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves several steps. One common method includes the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with dodecyl bromide under basic conditions to introduce the dodecyl group . The reaction typically requires a solvent such as ethanol or methanol and a base like potassium carbonate. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Análisis De Reacciones Químicas
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Aplicaciones Científicas De Investigación
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Pyrazolones, in general, have been studied for their anti-inflammatory, analgesic, and antipyretic properties. This compound may have similar potential, although specific studies on its medical applications are limited.
Mecanismo De Acción
The mechanism of action of 4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is not well-documented. based on the known mechanisms of similar pyrazolone compounds, it is likely to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of oxidative stress, inhibition of inflammatory pathways, and interaction with cellular signaling pathways .
Comparación Con Compuestos Similares
4-Dodecyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
5-Methyl-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one: Used in various chemical reactions and as a reagent in organic synthesis.
The uniqueness of this compound lies in its long dodecyl chain, which imparts amphiphilic properties, making it suitable for applications in material science and surfactant development .
Propiedades
Número CAS |
97259-72-8 |
|---|---|
Fórmula molecular |
C22H34N2O |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-dodecyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H34N2O/c1-3-4-5-6-7-8-9-10-11-15-18-21-19(2)23-24(22(21)25)20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18H2,1-2H3 |
Clave InChI |
YVLZXJFEADROFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1C(=NN(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
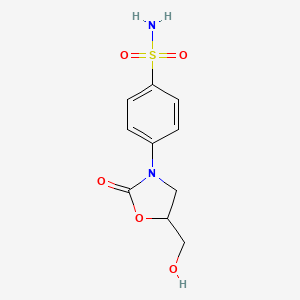
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
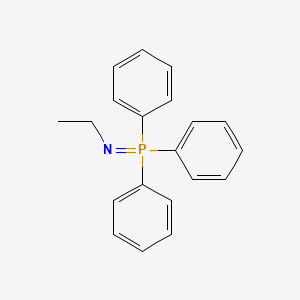
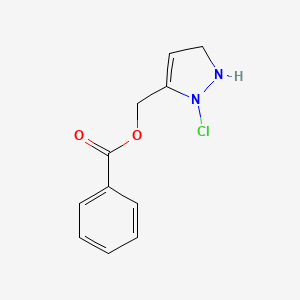
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
